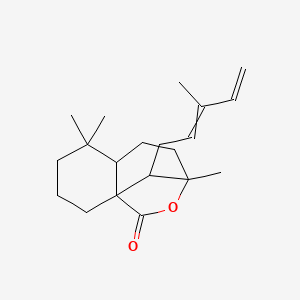

12E,14-Labdadien-20,8EC-olide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 12E,14-Labdadien-20,8EC-olide typically involves the use of naturally occurring diterpenoids such as (+)-sclareolide and (+)-sclareol as starting materials. The preparation of key intermediates like totarane and s-trans-12E,14-Labdadien-20,8EC-olide can be achieved through thermal or erbium-catalyzed intermolecular Diels-Alder reactions.

Industrial Production Methods: Industrial production of this compound is generally based on the extraction from the rhizomes of Isodon yuennanensis . The compound is then purified to achieve the desired level of purity for research and application purposes .

Análisis De Reacciones Químicas

Types of Reactions: 12E,14-Labdadien-20,8EC-olide undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and specific solvents .

Major Products: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield different oxygenated derivatives, while reduction reactions can produce various reduced forms of the compound .

Aplicaciones Científicas De Investigación

12E,14-Labdadien-20,8EC-olide has a wide range of applications in scientific research, including:

Mecanismo De Acción

12E,14-Labdadien-20,8EC-olide can be compared with other labdane diterpenoids, such as forskolin and hispidanin A . While these compounds share a similar core structure, they differ in their specific functional groups and biological activities . The uniqueness of this compound lies in its distinct chemical structure and the specific biological pathways it targets .

Comparación Con Compuestos Similares

- Forskolin

- Hispidanin A

- 8(17),12E,14-Labdatrien-18-oic acid

Actividad Biológica

12E,14-Labdadien-20,8EC-olide is a labdane diterpenoid derived from the rhizomes of Isodon yuennanensis. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from diverse research sources.

Molecular Formula : C20H30O2

Molecular Weight : 302.5 g/mol

IUPAC Name : 5,5,9-trimethyl-12-(3-methylpenta-2,4-dienyl)-10-oxatricyclo[7.2.1.01,6]dodecan-11-one

Canonical SMILES : CC(=CCC1C2(CCC3C1(CCCC3(C)C)C(=O)O2)C)C=C

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In a study assessing its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting strong antimicrobial potential.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays showed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism for its use in treating inflammatory conditions.

Anticancer Activity

Preliminary studies have highlighted the anticancer properties of this compound. In a case study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound induced apoptosis at concentrations above 50 µM. The study reported a reduction in cell viability by approximately 70% after 48 hours of treatment.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which is crucial in regulating immune response and inflammation.

- Induction of Apoptosis : It may activate caspase pathways leading to programmed cell death in cancer cells.

Case Studies and Research Findings

- Antimicrobial Study : A recent study published in the Journal of Natural Products evaluated the antimicrobial activity of various labdane diterpenoids, including this compound. Results confirmed its effectiveness against resistant strains of bacteria.

- Anti-inflammatory Research : A study published in Phytotherapy Research demonstrated that treatment with this compound significantly lowered levels of inflammatory markers in animal models of arthritis.

- Cancer Research : In vitro studies reported in Cancer Letters indicated that this compound could inhibit tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.

Propiedades

IUPAC Name |

5,5,9-trimethyl-12-(3-methylpenta-2,4-dienyl)-10-oxatricyclo[7.2.1.01,6]dodecan-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-6-14(2)8-9-16-19(5)13-10-15-18(3,4)11-7-12-20(15,16)17(21)22-19/h6,8,15-16H,1,7,9-13H2,2-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFYFPUOUKFWPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C2(CCC3C1(CCCC3(C)C)C(=O)O2)C)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.